(3,3-Dimethyloxolan-2-yl)methanesulfonamide

Description

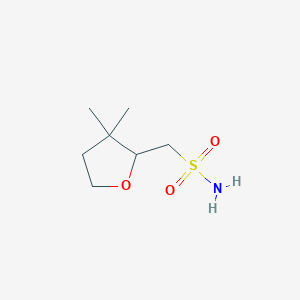

(3,3-Dimethyloxolan-2-yl)methanesulfonamide (CAS: EN300-179295) is a sulfonamide derivative featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 3-position and a methanesulfonamide moiety at the 2-position. Its molecular formula is C₇H₁₅NO₃S, with a molecular weight of 193.27 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, owing to its sulfonamide group’s versatility in hydrogen bonding and its oxolane ring’s conformational rigidity.

Key properties include:

- Hydrogen-bonding capacity: The sulfonamide (–SO₂NH₂) group enables interactions with biological targets or polymers.

- Steric effects: The 3,3-dimethyl substitution on the oxolane ring imposes steric constraints, influencing reactivity and solubility.

- Synthetic utility: It serves as a precursor for derivatives like (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 2166701-96-6), a reactive intermediate used in nucleophilic substitutions .

Properties

IUPAC Name |

(3,3-dimethyloxolan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNKKKHPXVWQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CS(=O)(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonamide typically involves the reaction of 3,3-dimethyloxolane with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

(3,3-Dimethyloxolan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

(3,3-Dimethyloxolan-2-yl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The methanesulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-(5-(tert-Butyl)-2-hydroxyphenyl)methanesulfonamide

Structural Differences :

- Core structure: Unlike the oxolane ring in the target compound, this derivative has a phenolic ring substituted with a tert-butyl group and a hydroxyl group.

- Functional groups : Both share the methanesulfonamide group but differ in the aromatic vs. aliphatic heterocyclic framework.

Research Findings :

- Electronic properties: The phenolic hydroxyl group enhances electron delocalization, differing from the electron-rich oxolane ring in the target compound.

| Property | (3,3-Dimethyloxolan-2-yl)methanesulfonamide | N-(5-(tert-Butyl)-2-hydroxyphenyl)methanesulfonamide |

|---|---|---|

| Core structure | Oxolane ring | Phenolic ring |

| Key substituents | 3,3-dimethyl, –SO₂NH₂ | tert-Butyl, –OH, –SO₂NH₂ |

| Molecular weight (g/mol) | 193.27 | Not reported |

| Applications | Synthetic intermediate | Antioxidant candidate |

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Structural Differences :

- Triazine backbone : Compounds like metsulfuron methyl (CAS: 74223-64-6) incorporate a sulfonamide group linked to a triazine ring, unlike the oxolane-based structure of the target compound .

- Complexity: Sulfonylureas are larger molecules with additional functional groups (e.g., methoxy, methylamino).

Functional Contrasts :

- Biological activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, making them potent herbicides. The target compound lacks this enzymatic targeting capability.

- Solubility : The oxolane ring may improve lipid solubility compared to the polar triazine-sulfonamide hybrids.

| Property | This compound | Metsulfuron Methyl |

|---|---|---|

| Core structure | Oxolane ring | Triazine-sulfonamide hybrid |

| Key substituents | –SO₂NH₂, dimethyl | –SO₂NH₂, methoxy, methylamino |

| Molecular weight (g/mol) | 193.27 | 381.4 |

| Applications | Synthetic intermediate | Herbicide |

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Structural Differences :

Functional Contrasts :

- Industrial use : Primarily employed in dyes and surfactants due to its ionic nature and UV absorption properties.

- Reactivity : Sulfonates are less nucleophilic than sulfonamides, limiting their utility in covalent bond-forming reactions.

Biological Activity

(3,3-Dimethyloxolan-2-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound this compound possesses the following chemical structure:

- Molecular Formula : C₇H₁₅NO₃S

- Molecular Weight : 189.27 g/mol

This structure features a dimethyl oxolane ring and a methanesulfonamide group, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in inflammation and microbial processes.

- Modulation of Cytokine Production : Preliminary studies suggest this compound may influence the production of pro-inflammatory cytokines, potentially providing anti-inflammatory effects.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 25 µg/mL. This suggests potential use in treating infections caused by these pathogens.

- Anti-inflammatory Properties : In a model of acute inflammation using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. This indicates a promising role in managing inflammatory diseases.

- Neuroprotective Effects : Preliminary findings from neuropharmacological studies suggest that the compound may have protective effects against neurodegeneration by inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.